Cy5 se(tri so3)
Overview
Description
Cy5 se(tri so3) is a reactive dye commonly used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is part of the cyanine dye family, known for their vibrant fluorescence properties, making them invaluable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5 se(tri so3) is synthesized through a series of chemical reactions involving the conjugation of sulfonated cyanine dyes with succinimidyl esters. The process typically involves the following steps:
Formation of the Cyanine Dye Backbone: The cyanine dye backbone is synthesized by reacting indole derivatives with aldehydes under basic conditions.
Sulfonation: The cyanine dye is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups, enhancing the dye’s water solubility.
Conjugation with Succinimidyl Ester: The sulfonated cyanine dye is reacted with succinimidyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, Cy5 se(tri so3).
Industrial Production Methods
Industrial production of Cy5 se(tri so3) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques like crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Cy5 se(tri so3) undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with primary amines in peptides, proteins, and oligonucleotides, forming stable amide bonds.
Oxidation and Reduction: The dye can undergo redox reactions, affecting its fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Typically performed in aqueous buffers at pH 7-9, using reagents like N-hydroxysuccinimide (NHS) and DCC.
Oxidation and Reduction: Involves reagents like sodium borohydride for reduction and hydrogen peroxide for oxidation.
Major Products Formed
Scientific Research Applications
Cy5 se(tri so3) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays, including immunoassays and nucleic acid hybridization assays, for detecting specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
Cy5 se(tri so3) exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization and tracking of labeled biomolecules. The succinimidyl ester group reacts with primary amines, forming stable amide bonds, which ensures the dye remains attached to the target molecule .
Comparison with Similar Compounds
Similar Compounds
Cy3: Another cyanine dye with similar applications but different spectral properties.
Alexa Fluor 647: A dye with similar fluorescence characteristics but higher photostability.
DY647: An alternative dye with comparable absorption and emission spectra
Uniqueness
Cy5 se(tri so3) is unique due to its combination of high water solubility, strong fluorescence, and ability to form stable conjugates with biomolecules. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O13S3/c1-38(2)29-25-27(57(49,50)51)16-18-31(29)40(22-10-6-9-15-37(45)55-42-35(43)20-21-36(42)44)33(38)13-7-5-8-14-34-39(3,4)30-26-28(58(52,53)54)17-19-32(30)41(34)23-11-12-24-56(46,47)48/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H2-,46,47,48,49,50,51,52,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPNKOUHLQOKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O13S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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